2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

Catalog No.
S826583
CAS No.
1094355-53-9
M.F
C10H5Cl2NO2S
M. Wt
274.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

CAS Number

1094355-53-9

Product Name

2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid

Molecular Formula

C10H5Cl2NO2S

Molecular Weight

274.12 g/mol

InChI

InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

BAMRISRVXZTIMQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)C(=O)O
  • Chemical reference databases

    Resources such as PubChem [] confirm the existence of the compound and provide basic information like structure and identifiers, but no mention of specific research applications.

  • Limited commercial availability

    Several chemical suppliers offer 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid, but their product descriptions typically focus on purity and availability, without mentioning research areas [, ].

This lack of information suggests that 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid might be a relatively new compound or one that has not been extensively studied yet.

Further Exploration:

While specific research applications are unknown, the compound's structure offers some clues for potential areas of investigation:

  • The presence of a thiazole ring suggests possible applications in medicinal chemistry, as thiazole is a core structure found in various bioactive molecules.

  • The dichlorophenyl group can influence the compound's properties and potential interactions with biological targets.

2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. This compound has the molecular formula C10H6Cl2N2O2S and a CAS number of 1094355-53-9. The thiazole ring contributes to its chemical reactivity and biological properties, making it a subject of interest in pharmaceutical research.

Typical for thiazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The dichlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of thiazole derivatives.
  • Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

Research indicates that 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid exhibits notable biological activities. It has been evaluated for its potential as an antimicrobial and anti-inflammatory agent. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in treating infections and cancer .

The synthesis of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate phenolic precursors, cyclization can be induced using sulfur sources and carboxylic acid derivatives.
  • Chlorination: The introduction of chlorine atoms at specific positions on the phenyl ring can be performed using chlorinating agents under controlled conditions.
  • Carboxylation: The final carboxylic acid functionality can be introduced via carboxylation reactions, often utilizing carbon dioxide or carbon monoxide in the presence of catalysts.

This compound finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for drug development targeting bacterial infections and cancer.
  • Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: As a building block for synthesizing more complex thiazole derivatives used in polymers or coatings.

Interaction studies have focused on understanding how 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects, such as inhibition of certain metabolic pathways in pathogens or cancer cells.

Several compounds share structural similarities with 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acidSimilar dichlorophenyl groupDifferent substitution pattern on the phenyl ring
2-(4-Chlorophenyl)thiazole-4-carboxylic acidMonochloro substitutionLess potent against certain bacterial strains
2-(Phenyl)thiazole-4-carboxylic acidNo halogen substitutionsBroader spectrum of biological activity

The uniqueness of 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid lies in its specific dichloro substitution pattern, which enhances its reactivity and biological profile compared to other thiazole derivatives.

XLogP3

3.7

Wikipedia

2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid

Dates

Modify: 2023-08-16

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